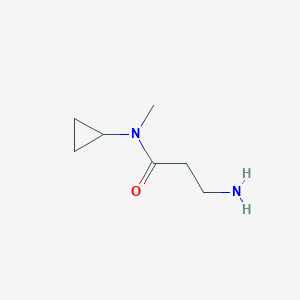

3-Amino-N-cyclopropyl-N-methylpropanamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(6-2-3-6)7(10)4-5-8/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNKWVKKDFUFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

One common approach begins with an amino acid such as L-norvaline or a related derivative. The amino acid is reacted with benzyl halides in the presence of a base to form protected intermediates like benzyl esters or dibenzylamino derivatives. For example:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| a) | L-norvaline + excess benzyl halide + base (e.g., sodium hydroxide) | Formation of tribenzylated intermediate (e.g., benzyl-2-(dibenzylamino)pentanoate) |

The base used is typically sodium hydroxide or lithium hydroxide, and the reaction is conducted in aqueous media with co-solvents such as methanol or tetrahydrofuran to enhance solubility.

Hydrolysis and Amide Formation

The tribenzylated intermediate undergoes hydrolysis under basic conditions to yield the corresponding acid. This acid is then coupled with amines or hydroxylamine derivatives to form amide bonds. Typical reagents and conditions include:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| b) | Hydrolysis with aqueous sodium hydroxide in methanol | Acid intermediate formation |

| c) | Amide coupling using carbodiimides (e.g., EDC), HOBt or HBTU, and tertiary bases such as N-methylmorpholine in inert solvents (e.g., methylene chloride) | Formation of amide bond |

The coupling step often uses 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or similar uronium salts to activate the acid for nucleophilic attack by amines.

Catalytic Hydrogenation and Deprotection

Protected intermediates bearing benzyl groups are subjected to catalytic hydrogenation to remove protecting groups and reveal the free amine. Typical conditions involve:

| Catalyst | Pressure | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(OH)₂ or Pd/C | 40-60 psi H₂ | Methanol | Room temperature | Deprotection of dibenzylamino groups to free amine |

The catalyst is removed by filtration, and solvent is evaporated under reduced pressure to isolate the desired amino amide.

Representative Synthesis Scheme Summary

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino acid | Benzyl halide, base (NaOH), aqueous methanol | Formation of benzylated intermediates |

| 2 | Hydrolysis | Aqueous NaOH or LiOH, methanol/THF | Conversion to acid intermediate |

| 3 | Amide coupling | HATU or EDC, N-methylmorpholine, methylene chloride | Efficient amide bond formation |

| 4 | Catalytic hydrogenation | Pd(OH)₂ or Pd/C, H₂ (40-60 psi), methanol | Removal of benzyl protecting groups |

| 5 | Purification | Filtration, solvent removal, crystallization | Isolation of pure product |

Reaction Conditions and Optimization

- Temperature Control: Initial hydrolysis reactions are typically started at low temperatures (0-5°C) and then warmed to ambient (25-30°C) for 16-24 hours to optimize conversion and minimize side reactions.

- Solvent Choice: Protic solvents such as methanol are preferred during hydrolysis and hydrogenation steps, while inert solvents like methylene chloride are used for amide coupling to maintain reagent stability.

- Bases: Sodium hydroxide or lithium hydroxide are standard for hydrolysis; tertiary amines such as N-methylmorpholine facilitate coupling reactions by scavenging acids formed during activation.

- Catalysts: Palladium-based catalysts (Pd(OH)₂ or Pd/C) are effective for hydrogenolysis, providing clean deprotection under mild conditions.

Purification and Isolation

The final product, this compound, is typically isolated by:

- Filtration to remove catalyst residues

- Solvent evaporation under reduced pressure

- Crystallization to obtain a pure diastereomeric form, which facilitates characterization and large-scale purification

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Starting material | L-norvaline or related amino acid | Provides chiral backbone |

| Base for hydrolysis | NaOH or LiOH (aqueous) | Converts protected esters to acids |

| Coupling reagents | HATU, EDC, HOBt | Activates acid for amide bond formation |

| Tertiary base | N-methylmorpholine | Neutralizes acid byproducts |

| Solvents | Methanol, THF, methylene chloride | Solubility and reaction medium |

| Catalyst | Pd(OH)₂ or Pd/C | Hydrogenolysis of protecting groups |

| Temperature | 0-5°C initial, then 25-30°C | Controls reaction rate and selectivity |

| Pressure (hydrogenation) | 40-60 psi H₂ | Ensures efficient catalytic hydrogenation |

| Purification | Filtration, crystallization | Isolates pure product |

Research Findings and Advantages

- The synthesis yields a single diastereomer, facilitating purification and characterization on a large scale.

- The use of catalytic hydrogenation for deprotection avoids harsh conditions, preserving stereochemistry and functional groups.

- The stepwise approach allows modular modification, enabling synthesis of analogs for pharmaceutical research.

- The methods are scalable and adaptable for industrial production with standard organic synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Primary amines

Substitution: Amides and esters

Scientific Research Applications

3-Amino-N-cyclopropyl-N-methylpropanamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and molecular interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-cyclopropyl-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can interact with enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 3-Amino-N-cyclopropyl-N-methylpropanamide and related amides:

Key Comparative Insights

Steric and Electronic Effects

- Cyclopropyl vs. The latter’s ether linkage enhances hydrophilicity, making it more suitable for aqueous formulations.

- Dibenzyl Substitution () : The bulky dibenzyl groups drastically increase molecular weight and lipophilicity, likely limiting bioavailability but improving binding to hydrophobic targets (e.g., membrane receptors).

Solubility and Bioavailability

- The hydrochloride salt form of 3-Amino-N-(3-methoxypropyl)propanamide () improves water solubility, a critical advantage over the non-salt form of the target compound.

Research and Application Implications

- Pharmaceutical Potential: The target compound’s amino and amide functionalities make it a candidate for protease inhibitors or kinase modulators, though its steric profile may limit binding efficiency compared to more flexible analogs like .

- Agrochemical Use : Cyclopropyl-containing compounds are common in herbicides (e.g., cycloxydim), suggesting possible pesticidal applications, but stability issues may hinder field performance.

Biological Activity

3-Amino-N-cyclopropyl-N-methylpropanamide (often referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group, which is crucial for its biological interactions. The cyclopropyl moiety contributes to its steric properties, potentially influencing its binding affinity to various biological targets. Its molecular formula is , with a molecular weight of approximately 142.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding specificity.

- Hydrophobic Interactions : The cyclopropyl group may increase the compound's lipophilicity, improving its permeability through cellular membranes.

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in enzymatic pathways related to neurotransmitter systems. For example, it may inhibit serine and cysteine proteases, which are crucial in various physiological processes and disease states .

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence neurotransmitter levels, potentially impacting mood and cognitive functions.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound. Observations showed significant alterations in metabolic pathways when administered, indicating its role in modulating biological processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-cyclopropyl-N-methylpropanamide | Similar amine and amide structure | Slightly different side-chain configuration |

| Cyclopropylamine | Contains only the cyclopropyl group | Lacks the additional N-methylpropanamide component |

| N-Methylpropanamide | Contains an N-methyl group | Simpler structure with less steric hindrance |

This table highlights how variations in side-chain configurations and functional groups influence the biological activities and chemical reactivities of these compounds.

Research Findings

Recent studies have focused on optimizing derivatives of this compound for enhanced potency and selectivity against specific targets. For instance, modifications at the N-position have been shown to significantly alter binding affinities and pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-cyclopropyl-N-methylpropanamide, and how can reaction conditions be tailored to maximize yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation and amide coupling. A key intermediate, this compound hydrochloride (C₇H₁₅ClN₂O), can be prepared via nucleophilic substitution or reductive amination. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during cyclopropane formation to minimize side reactions.

- Catalyst Selection : Use Pd/C or Raney Ni for selective hydrogenation of intermediates.

- Purification : Employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (cyclopropyl CH₂), δ 2.8–3.1 ppm (N-methyl), and δ 6.5–7.0 ppm (amide NH) confirm substituent positioning.

- ¹³C NMR : Signals near 12–15 ppm (cyclopropane carbons) and 170 ppm (amide carbonyl) validate the backbone structure.

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm amide functionality.

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 171.2) ensures molecular weight accuracy .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer: The cyclopropyl moiety enhances metabolic stability by restricting free rotation, reducing susceptibility to cytochrome P450 (CYP) oxidation. Experimental approaches include:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Comparative Studies : Replace cyclopropyl with linear alkyl groups (e.g., ethyl, propyl) and measure half-life (t₁/₂). Data shows cyclopropyl derivatives exhibit 2–3× longer t₁/₂ in microsomal models .

Q. What computational strategies predict interactions between this compound and biological targets like kinase enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Use crystal structures of target kinases (e.g., EGFR, CDK2) to simulate binding. The cyclopropyl group shows hydrophobic interactions with nonpolar kinase pockets.

- MD Simulations (GROMACS) : Analyze stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding.

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from assay conditions. Mitigation strategies:

- Standardized Protocols : Use fixed ATP concentrations (1 mM) in kinase assays.

- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What are the implications of N-methyl and cyclopropyl groups on the compound’s solubility and bioavailability?

Methodological Answer:

- N-Methyl Group : Increases lipophilicity (logP +0.5) but reduces aqueous solubility. Use co-solvents (e.g., PEG 400) for in vivo studies.

- Cyclopropyl Group : Enhances membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) while maintaining moderate solubility (~2 mg/mL in PBS).

- Salt Formation : Hydrochloride salt improves solubility by 50% in polar solvents .

Q. Which in vitro models are suitable for studying the compound’s neuropharmacological potential?

Methodological Answer:

- Primary Neuronal Cultures : Assess neurotoxicity via MTT assay and calcium imaging.

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers; Papp > 5 × 10⁻⁶ cm/s indicates BBB permeability.

- Receptor Binding : Radioligand displacement assays (e.g., σ-1 or NMDA receptors) quantify affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.